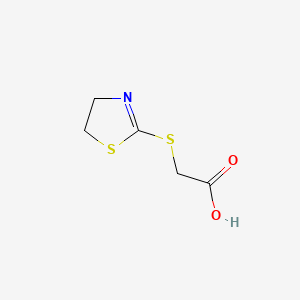![molecular formula C7H5ClN2OS B3145119 2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one CAS No. 56844-37-2](/img/structure/B3145119.png)
2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one
説明
“2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H5ClN2S . It is a heterocyclic compound that contains a thieno[2,3-D]pyrimidine ring system .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study described the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-D]pyrimidin-4-amine derivatives . The process involved reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-D]pyrimidine-2,4-diol. This was then treated with POCl3 to produce 2,4-dichlorothieno[2,3-D]pyrimidine, which was further reacted with different pyridine amines to give the final products .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thieno[2,3-D]pyrimidine ring system . The compound has a molecular weight of 199.66 Da .Chemical Reactions Analysis
“this compound” and its derivatives can participate in various chemical reactions. For example, 2,4-dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .科学的研究の応用
Synthesis and Antimicrobial Activity
- 2-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one serves as a precursor in synthesizing various heterocycles with potential antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored its derivatives for antimicrobial applications, illustrating its role in developing compounds with potential therapeutic use (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Inhibitors for Enzymes in Cancer Therapy
- The compound also shows promise in cancer therapy, particularly as a dual inhibitor for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Gangjee et al. (2008) synthesized analogues that exhibited potent dual inhibitory activities against human TS and DHFR, highlighting the potential of this compound derivatives in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity and Docking Studies
- Further research by Vlasov et al. (2021) on the antimicrobial activity of this compound derivatives highlights their significant antimicrobial potential. These compounds showed better activity in agar well diffusion assays than reference drugs like Streptomycin. The study also involved docking studies to elucidate the mechanism of action, enhancing our understanding of their antimicrobial properties (Vlasov, Borysov, Severina, Kovalenko, Osolodchenko, Vlasov, & Georgiyants, 2021).
Synthesis and Antifungal Activity
- The versatility of this compound is also evident in its use for synthesizing compounds with antifungal properties. Zhang et al. (2016) reported the synthesis of pyrazolo[1,5-a]pyrimidines derivatives, demonstrating significant antifungal abilities against various phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Exploration in Other Antimicrobial Studies
- Studies by authors like Krolenko and Vlasov (2019) and El Azab and Abdel-Hafez (2015) further extend the utility of this compound in antimicrobial research. These studies involve the synthesis of various derivatives and evaluation of their antimicrobial properties, contributing to a broader understanding of the compound's applications in battling infectious diseases (Krolenko & Vlasov, 2019); (El Azab & Abdel-Hafez, 2015).
将来の方向性
The future research directions for “2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one” and its derivatives could include further exploration of their biological activities and potential applications. For instance, their antimicrobial activity could be further investigated, and their potential use as antitubercular agents could be explored . Additionally, the development of more efficient synthesis methods and the study of their mechanism of action could also be areas of future research.
特性
IUPAC Name |
2-chloro-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-3-2-12-6-4(3)5(11)9-7(8)10-6/h2H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTGAZPHAAPHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481267 | |
| Record name | 2-CHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-37-2 | |
| Record name | 2-CHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


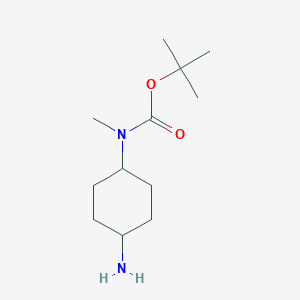

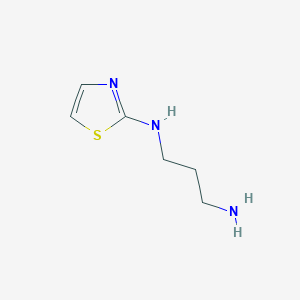
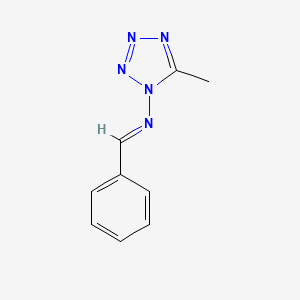
![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)

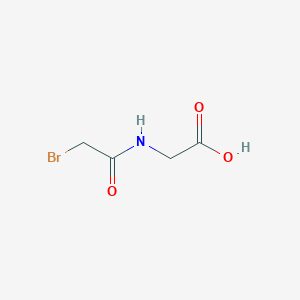
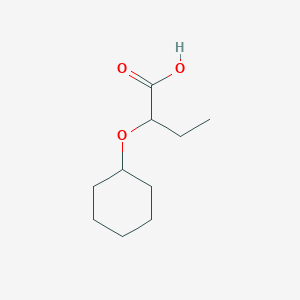
![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)
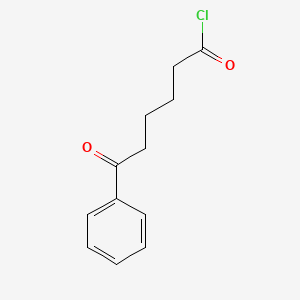

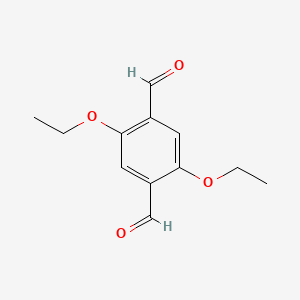
![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)
